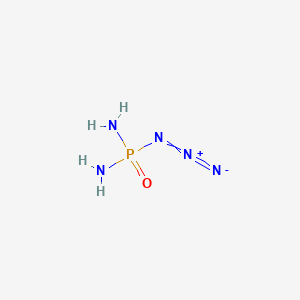
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is a complex organic compound characterized by its unique structure, which includes three phenyl groups and two trifluoromethyl groups attached to a dihydropyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a cyclization reaction. This can be achieved by reacting an appropriate dicarbonyl compound with an amine under acidic or basic conditions.
Introduction of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives with different substitution patterns.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and trifluoromethyl groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce various dihydropyrrole derivatives. Substitution reactions can lead to a wide range of substituted phenyl and trifluoromethyl derivatives.
科学研究应用
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: It is investigated for its potential biological activities and as a lead compound for drug development.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
作用机制
The mechanism of action of 1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
1,2,5-Triphenyl-2,5-dihydro-1h-pyrrole: Lacks the trifluoromethyl groups, leading to different chemical properties and reactivity.
3,4-Diphenyl-2,5-dihydro-1h-pyrrole: Contains fewer phenyl groups, affecting its stability and reactivity.
1,2,5-Triphenyl-3,4-dimethyl-2,5-dihydro-1h-pyrrole: Substitution of trifluoromethyl groups with methyl groups results in different electronic and steric effects.
Uniqueness
1,2,5-Triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydro-1h-pyrrole is unique due to the presence of both phenyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications.
属性
CAS 编号 |
13175-04-7 |
|---|---|
分子式 |
C24H17F6N |
分子量 |
433.4 g/mol |
IUPAC 名称 |
1,2,5-triphenyl-3,4-bis(trifluoromethyl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C24H17F6N/c25-23(26,27)19-20(24(28,29)30)22(17-12-6-2-7-13-17)31(18-14-8-3-9-15-18)21(19)16-10-4-1-5-11-16/h1-15,21-22H |
InChI 键 |
PWRUXRHISUYUSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(=C(C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


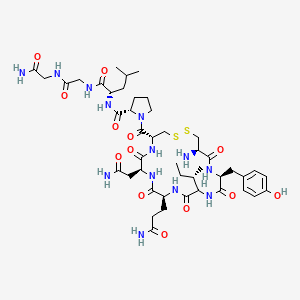
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
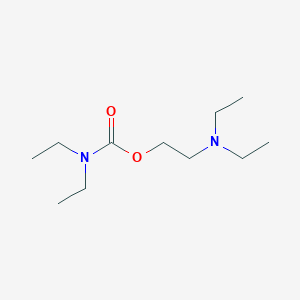
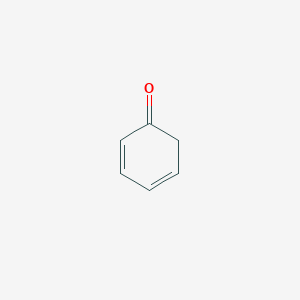
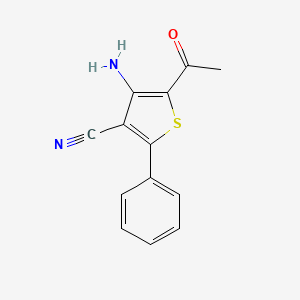
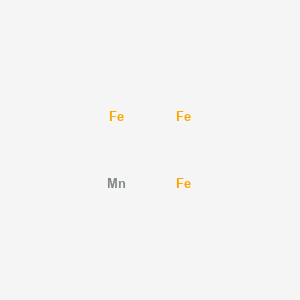

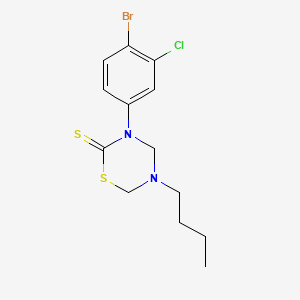

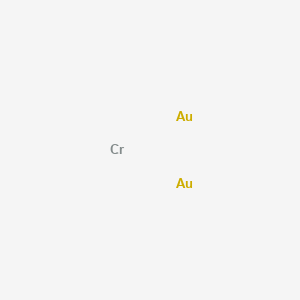
![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)

